Benzene, 1-bromo-2-(decyloxy)-4-methyl-

説明

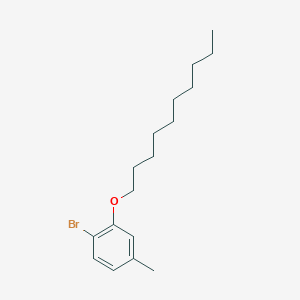

Benzene, 1-bromo-2-(decyloxy)-4-methyl-, is a chemical compound that likely belongs to the class of organic compounds known as aromatic ethers . These are aromatic compounds containing an ether group - an oxygen atom connected to two aromatic rings .

Synthesis Analysis

While specific synthesis methods for Benzene, 1-bromo-2-(decyloxy)-4-methyl- are not available, the synthesis of polysubstituted benzenes typically involves electrophilic aromatic substitution reactions . The order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of a compound like Benzene, 1-bromo-2-(decyloxy)-4-methyl- would likely include a benzene ring with bromo, decyloxy, and methyl substituents at the 1st, 2nd, and 4th positions respectively .Chemical Reactions Analysis

The chemical reactions of benzene derivatives typically involve electrophilic aromatic substitution . The introduction of a new substituent is strongly affected by the directing effects of other substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzene, 1-bromo-2-(decyloxy)-4-methyl- would depend on its specific structure. For example, similar compounds like 1-bromo-2-methylbenzene have a molecular weight of 171.034 .科学的研究の応用

Thermo Physical Properties of Binary Liquid Mixtures :

- A study by R. Ramesh, M. YunusM.Y., K. Ramesh (2015) investigates the viscosities and densities of 1,4-dioxane with Bromobenzene. This study provides insights into the interactions present in such mixtures, particularly in relation to the number and position of methyl groups.

Synthesis of Biologically Active Compounds :

- Research on synthesizing biologically active compounds, starting from bromobenzene derivatives, is detailed by Yusuf Akbaba et al. (2010). This indicates potential applications in creating natural products from bromobenzene derivatives.

Chemoselectivity in Reactions :

- A study by H. Derbala (1996) looks into the chemoselectivity of bromobenzene derivatives, highlighting how they react with different chemical groups, which is crucial for synthetic chemistry applications.

Conformational Studies :

- The work by R. Okazaki et al. (1989) provides insights into the conformational aspects of bromobenzene derivatives, which is important for understanding their chemical behavior.

Radiosynthesis for Labelling Agents :

- V. Namolingam et al. (2001) discuss the preparation of fluoromethyl-benzene from its bromo analogue, indicating its use in creating labelling agents for scientific research.

Stereochemistry in Organic Synthesis :

- A study on the stereoselective synthesis of trisubstituted olefins involving bromobenzene derivatives is presented by SatoKikumasa et al. (1975), showing the relevance in organic synthesis.

X-Ray Structure Determinations :

- Research by P. Jones et al. (2012) explores the X-ray structures of bromobenzene derivatives, essential for understanding their molecular structure.

Synthesis and Fluorescence Properties :

- The synthesis and fluorescence properties of specific bromobenzene derivatives are studied by Liang Zuo-qi (2015), which can be relevant in materials science.

DFT Study and Synthesis for Graphene Nanoribbons :

- S. Patil et al. (2012) present a synthesis and DFT study of a bromobenzene derivative, highlighting its application in the synthesis of graphene nanoribbons.

Formation of Arynes :

- A study on the formation of arynes from bromobenzene derivatives is presented by M. Schlosser, E. Castagnetti (2001), useful for synthetic applications.

Synthesis of Functionalized Benzenes :

- Research on the synthesis of functionalized benzenes, starting from bromobenzene derivatives, is detailed in a study by Christian Reus et al. (2012).

Isoindoles Synthesis :

- A method for synthesizing isoindoles using bromobenzene derivatives is explored by Minami Kuroda, K. Kobayashi (2015).

Properties of Sterically Hindered Aryl Bromide :

- The properties of a highly sterically hindered aryl bromide are investigated by B. R. Steele et al. (2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-bromo-2-decoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-17-14-15(2)11-12-16(17)18/h11-12,14H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKKCFVIEBVERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00790494 | |

| Record name | 1-Bromo-2-(decyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00790494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685559-07-3 | |

| Record name | 1-Bromo-2-(decyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00790494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)

![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)

![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)

![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)